Cas no 1702684-04-5 (4-Bromo-6-ethyl-5-fluoropyrimidine)

4-Bromo-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative with a bromo and fluoro substituent, offering enhanced reactivity for nucleophilic substitution and cross-coupling reactions. The presence of both bromine and fluorine atoms at adjacent positions facilitates selective functionalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its ethyl group at the 6-position contributes to steric and electronic modulation, improving selectivity in heterocyclic transformations. This compound is particularly valuable in the development of fluorinated bioactive molecules, where its structural features enable precise modifications. Suitable for use under controlled conditions, it serves as a key building block in medicinal chemistry and material science applications.
4-Bromo-6-ethyl-5-fluoropyrimidine structure
1702684-04-5 structure
Product name:4-Bromo-6-ethyl-5-fluoropyrimidine
CAS No:1702684-04-5
MF:C6H6BrFN2
MW:205.027643680573
CID:4744472
PubChem ID:108151624

4-Bromo-6-ethyl-5-fluoropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-ethyl-5-fluoropyrimidine
    • Inchi: 1S/C6H6BrFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3
    • InChI Key: BMGRIXHBRZQSQW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(CC)=NC=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Topological Polar Surface Area: 25.8
  • XLogP3: 2.2

4-Bromo-6-ethyl-5-fluoropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1614133-2500mg
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
2500mg
$1202.0 2023-09-23
Enamine
EN300-1614133-500mg
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
500mg
$589.0 2023-09-23
Enamine
EN300-1614133-10000mg
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
10000mg
$2638.0 2023-09-23
Enamine
EN300-1614133-0.5g
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
0.5g
$739.0 2023-06-04
Enamine
EN300-1614133-0.25g
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
0.25g
$708.0 2023-06-04
Enamine
EN300-1614133-2.5g
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
2.5g
$1509.0 2023-06-04
Enamine
EN300-1614133-5.0g
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
5g
$2235.0 2023-06-04
Enamine
EN300-1614133-10.0g
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
10g
$3315.0 2023-06-04
Enamine
EN300-1614133-5000mg
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
5000mg
$1779.0 2023-09-23
Enamine
EN300-1614133-100mg
4-bromo-6-ethyl-5-fluoropyrimidine
1702684-04-5
100mg
$540.0 2023-09-23

4-Bromo-6-ethyl-5-fluoropyrimidine Related Literature

Additional information on 4-Bromo-6-ethyl-5-fluoropyrimidine

Comprehensive Overview of 4-Bromo-6-ethyl-5-fluoropyrimidine (CAS No. 1702684-04-5)

4-Bromo-6-ethyl-5-fluoropyrimidine (CAS No. 1702684-04-5) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrimidine derivative is characterized by its unique molecular structure, featuring a bromine substitution at the 4-position, an ethyl group at the 6-position, and a fluorine atom at the 5-position. Such modifications make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents.

The growing interest in 4-Bromo-6-ethyl-5-fluoropyrimidine is closely tied to its role in drug discovery and medicinal chemistry. Researchers are increasingly exploring its potential as a building block for small-molecule therapeutics, especially in targeting diseases like cancer and viral infections. Its halogenated pyrimidine core is particularly appealing for structure-activity relationship (SAR) studies, as it allows for precise tuning of electronic and steric properties. This compound’s versatility is further highlighted by its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.

In the context of green chemistry and sustainable synthesis, 4-Bromo-6-ethyl-5-fluoropyrimidine has also been a subject of optimization. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to its production. For instance, palladium-catalyzed reactions and flow chemistry techniques have been employed to reduce waste and improve yields. These innovations align with the broader industry shift toward cost-effective and scalable synthetic processes, addressing key challenges in API manufacturing.

Another area of interest is the compound’s application in agrochemical research. The pyrimidine scaffold is a common motif in herbicides and fungicides, and the introduction of halogen atoms and alkyl groups can enhance bioactivity. 4-Bromo-6-ethyl-5-fluoropyrimidine has shown promise as a precursor for novel crop protection agents, particularly in combating resistant strains of pests and pathogens. This aligns with the global demand for sustainable agriculture solutions, a topic frequently searched by professionals in the field.

From a commercial perspective, the demand for 4-Bromo-6-ethyl-5-fluoropyrimidine is driven by its niche applications and limited availability. Suppliers and custom synthesis providers often highlight its high purity and batch-to-batch consistency as critical quality parameters. Researchers and procurement specialists frequently search for reliable sources of this compound, emphasizing the need for transparent technical data sheets and analytical certificates. The compound’s storage conditions and shelf life are also common queries, reflecting the practical challenges of handling sensitive intermediates.

In summary, 4-Bromo-6-ethyl-5-fluoropyrimidine (CAS No. 1702684-04-5) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical industries. Its unique structural features and reactivity profile make it a valuable tool for drug design and material science. As research continues to uncover new applications, this compound is likely to remain a focal point for innovation in organic synthesis and applied chemistry.

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